![molecular formula C26H16 B1629528 2-Phenylbenzo[J]fluoranthene CAS No. 210487-02-8](/img/structure/B1629528.png)

2-Phenylbenzo[J]fluoranthene

Übersicht

Beschreibung

Synthesis Analysis

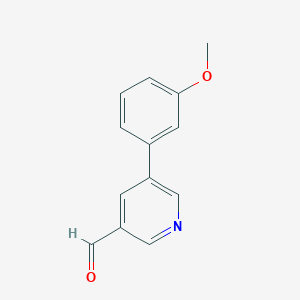

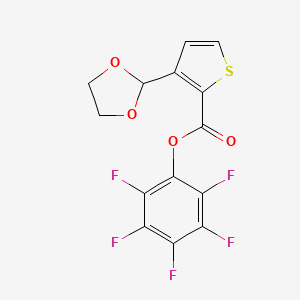

The synthesis of 2-Phenylbenzo[J]fluoranthene involves strategic bond disconnections. Various methods have been explored for its preparation, including cyclization reactions, photochemical processes, and transition-metal-catalyzed transformations. Researchers have successfully synthesized derivatives of fluoranthene, leading to the creation of this intriguing compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- Synthesis Approaches : 2-Phenylbenzo[j]fluoranthene and its derivatives have been synthesized using various methods. For instance, polyphosphoric acid promoted the synthesis of 10,11-dihydrobenzo[j]fluoranthen-12-ones from biphenyl-4,4'-diol through a series of transformations (Chang, Lee, & Wu, 2012). Additionally, derivatives such as 3,6,8,11-tetramethoxybenzo[j]fluoranthene have been efficiently synthesized from 1,6-dimethoxynaphthalene using a ferric chloride oxidation/methanol reduction procedure (Tate et al., 2014).

Applications in Solar Energy and Electronics

- Dye-Sensitized Solar Cells : Novel fluoranthene-based dyes have been developed for application in dye-sensitized solar cells, demonstrating promising solar energy-to-electricity conversion efficiencies (Ma et al., 2009). Further, fluoranthene derivatives showed good photovoltaic performance and long-term stability in quasi-solid-state dye-sensitized solar cells (Wu et al., 2010).

- Organic Light-Emitting Diodes (OLEDs) : Fluoranthene-based derivatives have been synthesized for applications in OLEDs, demonstrating high thermal stability and efficient electron transport properties (Kumar & Patil, 2015).

Chemical Properties and Reactions

- Chemical Reactivity and Properties : Research has explored the chemical properties and reactivity of benzo[j]fluoranthene derivatives, such as in the study of interconversions of aryl radicals and syntheses involving 1,4-shifts of hydrogen atoms (Peng & Scott, 2005). The study of their solubility and transfer into different mediums, like tributyl phosphate, has also been conducted (Brumfield et al., 2015).

Environmental Impact and Analysis

- Environmental Analysis : The analysis of polycyclic aromatic hydrocarbons (PAHs), including benzo[j]fluoranthene, has been a focus in environmental studies. For instance, the evaluation of chromatography columns for analyzing PAHs highlights their importance in environmental monitoring (Gómez-Ruiz & Wenzl, 2009).

Biodegradation and Ecotoxicology

- Biodegradation Studies : Research into the biodegradation of fluoranthene, a related compound, reveals insights into the metabolic pathways and proteins associated with its degradation in certain bacteria (Lee et al., 2007).

Eigenschaften

IUPAC Name |

18-phenylpentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3,5,7,9,12,14,16,18-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16/c1-2-7-17(8-3-1)20-15-19-10-6-12-22-23-14-13-18-9-4-5-11-21(18)26(23)24(16-20)25(19)22/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCGEBMWVZJBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C5=C3C6=CC=CC=C6C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610652 | |

| Record name | 2-Phenylbenzo[j]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210487-02-8 | |

| Record name | 2-Phenylbenzo[j]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-[4-(bromomethyl)phenyl]thiophene](/img/structure/B1629452.png)

![4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1629462.png)

![6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629464.png)